molecular formula C48H42N6O5 B1426559 Trityl olmesartan medoxomil impurity III CAS No. 1227626-51-8

Trityl olmesartan medoxomil impurity III

Numéro de catalogue: B1426559
Numéro CAS: 1227626-51-8
Poids moléculaire: 782.9 g/mol
Clé InChI: YQJFAQFEAOEJFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trityl olmesartan medoxomil impurity III is a process-related impurity observed during the synthesis of olmesartan medoxomil, an angiotensin II receptor antagonist used for treating hypertension. This impurity is characterized by the presence of a trityl group attached to the olmesartan medoxomil molecule, which can affect the purity and efficacy of the final pharmaceutical product .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trityl olmesartan medoxomil impurity III involves the reaction of olmesartan acid with trityl chloride under specific conditions. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the trityl-protected intermediate . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and minimize the formation of other impurities.

Industrial Production Methods

In industrial settings, the production of olmesartan medoxomil involves multiple steps, including the protection of the tetrazole ring with a trityl group. This protection step is crucial for preventing unwanted side reactions during subsequent synthetic steps. The trityl-protected intermediate is then subjected to further reactions to produce the final olmesartan medoxomil product .

Analyse Des Réactions Chimiques

Types of Reactions

Trityl olmesartan medoxomil impurity III can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include deprotected olmesartan medoxomil, oxidized derivatives, and substituted analogs. These products are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

Applications De Recherche Scientifique

Synthesis Process Overview

  • Tritylation : The initial step involves attaching a trityl group to olmesartan to protect hydroxyl groups.
  • Deprotection : Following tritylation, the compound undergoes detritylation to yield olmesartan medoxomil.
  • Impurity Formation : During these processes, impurities like trityl olmesartan medoxomil impurity III can form due to side reactions or incomplete reactions.

Research has shown that controlling reaction conditions can minimize the formation of such impurities, thereby improving the overall yield and purity of the final product .

Quality Control in Pharmaceutical Production

The presence of impurities like this compound in pharmaceutical preparations can significantly affect drug efficacy and safety. Therefore, rigorous quality control measures are essential:

  • Analytical Techniques : Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify impurities in pharmaceutical formulations .
  • Regulatory Compliance : Pharmaceutical companies must ensure that impurities are below specified thresholds (typically less than 0.1%) to comply with regulatory standards .

Development of New Formulations

Research into the behavior of this compound can lead to improved formulations of olmesartan medoxomil:

  • Stability Studies : Understanding how impurities affect the stability of drug formulations helps in designing more robust products.
  • Formulation Optimization : Insights from studies on this impurity can guide the development of formulations with enhanced bioavailability and reduced side effects .

Case Studies and Research Findings

Several studies have investigated the implications of this compound on drug quality and formulation:

  • A study by Renata Toplak et al. demonstrated a one-pot synthesis method that minimized impurities during the preparation of trityl olmesartan medoxomil, highlighting the importance of reaction conditions in impurity management .
  • Another research article discussed the stability of various impurities under different pH conditions, emphasizing that certain impurities remain stable during detritylation, thus complicating purification efforts .

Data Tables

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other process-related impurities of olmesartan medoxomil, such as N-1 and N-2 regioisomers of olmesartan dimedoxomil . These impurities share structural similarities with trityl olmesartan medoxomil impurity III but differ in the position of the trityl group or other substituents.

Uniqueness

This compound is unique due to the specific attachment of the trityl group to the olmesartan medoxomil molecule. This unique structure can influence its chemical reactivity and the methods required for its detection and quantification in pharmaceutical formulations .

Activité Biologique

Trityl olmesartan medoxomil impurity III is a significant impurity associated with the synthesis of olmesartan medoxomil, an antihypertensive medication. Understanding the biological activity of this impurity is crucial for assessing its impact on the efficacy and safety of olmesartan medoxomil. This article compiles findings from various studies to provide a comprehensive overview of the biological activity, synthesis, and implications of this compound.

  • Molecular Formula : C₄₈H₄₂N₆O₅
  • Molecular Weight : 782.884 g/mol
  • CAS Number : 1227626-51-8

Synthesis and Formation

This compound is formed during the synthesis of olmesartan medoxomil through various reaction pathways, including alkylation and esterification processes. The synthesis typically involves:

  • Condensation : Starting from commercially available intermediates such as ethyl 4-(2-yl)-1-trityl-1H-tetrazole.
  • One-Pot Reactions : Optimized methods have been developed to improve yield and purity, achieving up to 97.5% purity by HPLC in three steps with an average yield of about 90% per step .

Biological Activity

The biological activity of this compound is primarily assessed through its influence on the pharmacological properties of olmesartan medoxomil:

Case Studies and Research Findings

  • Process Development Studies : Research has shown that controlling the formation of impurities during synthesis is crucial for maintaining the quality of olmesartan medoxomil. Statistical methods were employed to identify key factors that influence impurity levels, resulting in a significant reduction in N-Alkyl impurities to less than 0.1% .
  • Stability Studies : Stability tests indicated that this compound exhibits resilience under various conditions, which may complicate purification efforts and affect the final product's quality .
  • Comparative Analysis : Studies comparing different synthetic routes have highlighted that certain methods lead to higher levels of impurities, emphasizing the importance of optimizing reaction conditions to minimize undesirable byproducts .

Data Table: Summary of Key Findings

Study ReferenceKey FindingsImpurity LevelMethodology
Identified N-Alkyl impurities; controlled below 0.1%<0.1%Statistical design experiments
One-pot synthesis improved yield and purityUp to 97.5%HPLC analysis
Stability confirmed under various conditionsN/AStability testing

Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFAQFEAOEJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trityl olmesartan medoxomil impurity III
Reactant of Route 2
Reactant of Route 2
Trityl olmesartan medoxomil impurity III
Reactant of Route 3
Reactant of Route 3
Trityl olmesartan medoxomil impurity III
Reactant of Route 4
Reactant of Route 4
Trityl olmesartan medoxomil impurity III
Reactant of Route 5
Trityl olmesartan medoxomil impurity III
Reactant of Route 6
Reactant of Route 6
Trityl olmesartan medoxomil impurity III

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.